Quinidine monosulfate

Description

Quinine is an alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.

See also: Quinine (has active moiety); Quinine Hydrochloride (related).

Properties

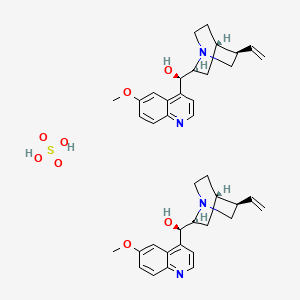

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYHKWQPZHDOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992 | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992 | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |

CAS No. |

50-54-4, 804-63-7 | |

| Record name | Quinicardine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Scientific Context and Evolution of Therapeutic Paradigms

Early Recognition of Cinchona Bark's Medicinal Properties

The medicinal use of cinchona bark, the natural source of quinine (B1679958), predates its introduction to Europe. Indigenous peoples of the Andes, particularly in regions of modern-day Ecuador, Peru, and Bolivia, were likely the first to recognize its therapeutic properties. wellcomecollection.orguolpress.co.uk While concrete records of its use for malaria before the arrival of Europeans are scarce, it is believed that native healers used the bark to treat shivering and fevers. nih.govjameslindlibrary.org The most fatal form of malaria was introduced to the Americas by European colonizers and the enslaved African people they brought with them. wellcomecollection.org

Jesuit missionaries in the early 1600s learned of the bark's healing powers from the native populations. cam.ac.ukacs.org The first documented use by the Spanish in Peru dates to around 1630. jameslindlibrary.org The bark, often referred to as "Peruvian Bark" or "Jesuit's Bark," was subsequently introduced to Europe, where it became a highly valued commodity for treating intermittent fevers, which were later understood to be a primary symptom of malaria. jameslindlibrary.orgcam.ac.ukpharmakina.com By the late 17th century, cinchona bark was a prominent medical import to Europe from the Americas. uolpress.co.uk

Isolation and Characterization of Quinine Alkaloids

For centuries, the medicinal power of cinchona was delivered in the form of powdered bark. cam.ac.uk This crude extract, while effective, lacked standardization and purity. The early 19th century marked a significant leap forward with the application of emerging chemical extraction techniques to isolate the active compounds from the bark.

Contributions of Pelletier and Caventou

In 1820, French pharmacists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the primary alkaloid responsible for cinchona's antimalarial properties. wellcomecollection.orgwikipedia.orghannemanarchive.com They named this compound quinine , derived from the Quechua word "quina-quina," meaning "bark of barks." wikipedia.org Their work, which also included the isolation of other alkaloids like cinchonine and cinchonidine , was a pivotal moment in medicinal chemistry. hannemanarchive.comceon.rs Pelletier and Caventou's use of the more potent "yellow" cinchona bark was a key factor in their success, where previous attempts with "gray" bark had failed. ceon.rs Their discovery not only allowed for the purification of the active agent but also paved the way for the establishment of a factory in Paris to extract quinine, often cited as a precursor to the modern pharmaceutical industry. acs.orgceon.rs

Transition from Crude Extracts to Purified Compounds in Therapeutic Practice

The isolation of quinine by Pelletier and Caventou catalyzed a fundamental shift in medical practice. acs.orgceon.rs The availability of a purified and quantifiable active compound offered several advantages over the crude bark preparations. Physicians could now administer more precise and consistent doses, leading to greater therapeutic efficacy and a better understanding of the drug's effects. jameslindlibrary.orgceon.rs

By 1825, quinine and its salts, particularly quinine sulfate (B86663) , had become the standard treatment for malaria. cam.ac.uk This transition marked a move towards a more scientific and evidence-based approach to medicine. The use of purified quinine helped to distinguish malaria from other febrile illnesses, as fevers that responded to the treatment were increasingly recognized as malarial in origin. jameslindlibrary.org This "therapeutic test" was a significant step in the clinical definition of the disease before the discovery of the Plasmodium parasite. jameslindlibrary.org

Quinine Sulfate's Prominence in Malaria Chemotherapy

From its isolation until the advent of synthetic antimalarials in the 1940s, quinine sulfate was the preeminent drug for malaria treatment and prevention. acs.orgwikipedia.org It was the first instance of a chemical compound being used to successfully treat an infectious disease, a landmark in the history of medicine. wikipedia.orgbritannica.com The ability to treat and prevent malaria with quinine was a critical factor in the European colonization of tropical regions, where the disease was a major obstacle. wellcomecollection.orgpharmakina.com

Role During Major Historical Events (e.g., World Wars, Civil War)

The strategic importance of quinine sulfate became acutely apparent during major global conflicts.

American Civil War (1861-1865): Malaria was rampant, particularly in the southern states, and was a significant cause of troop debilitation. civilwarmonitor.comnih.gov The Union Army utilized vast quantities of quinine, with records showing the provision of 19 tons of powdered bark and 9.5 tons of quinine sulfate to its forces. civilwarmed.org Prophylactic administration of quinine was a common practice to keep soldiers fit for combat. nih.govsciencehistory.org In contrast, the Confederacy faced severe shortages due to the Union blockade, forcing them to seek less effective indigenous plant-based substitutes. sciencehistory.orgnih.gov This disparity in access to quinine is believed to have had a tangible impact on the health and effectiveness of the opposing armies. civilwarmonitor.com

World Wars: During World War II, the supply of quinine became a critical issue for the Allied forces. The Netherlands controlled the vast majority of the world's cinchona plantations in Java (modern-day Indonesia), producing an estimated 97% of the global supply. cam.ac.ukwikipedia.org When Germany conquered the Netherlands and Japan occupied Indonesia, the Allies were cut off from their primary source of quinine. wikipedia.org This led to tens of thousands of deaths among U.S. troops in the Pacific and Africa due to malaria. wikipedia.org The crisis spurred emergency efforts to find wild sources of cinchona in South America through the "Cinchona Missions" and to develop synthetic antimalarials. wikipedia.orgsi.edu The first successful chemical synthesis of quinine was achieved in 1944 by American chemists R.B. Woodward and W.E. Doering, though it was not economically viable for mass production. wikipedia.org The primary synthetic replacement used during the war was quinacrine (Atabrine). armyhistory.org

Shifting Therapeutic Landscape and Resurgence in the Face of Drug Resistance

Following World War II, the development of synthetic antimalarials like chloroquine (B1663885) led to a decline in the use of quinine. wikipedia.orgmmv.org These newer drugs were often more effective and had fewer side effects. wikipedia.org Chloroquine became the cornerstone of global malaria eradication campaigns in the mid-20th century. mmv.orgnih.gov

However, the widespread use of these synthetic drugs led to the emergence and spread of drug-resistant strains of the Plasmodium falciparum parasite. Chloroquine resistance was first reported in the late 1950s and became widespread by the 1980s. nih.govcdc.gov As resistance to newer drugs grew, the medical community turned back to the centuries-old remedy. Quinine, often in combination with antibiotics like tetracycline (B611298) or doxycycline , experienced a resurgence as a crucial second-line treatment, particularly for severe and drug-resistant malaria. nih.govfda.govajtmh.org Although resistance to quinine itself has been reported, it remains relatively uncommon. nih.gov Today, while newer artemisinin-based combination therapies (ACTs) are the first-line treatment for uncomplicated falciparum malaria, quinine retains a vital role in the global fight against malaria, especially for treating severe cases and in areas where resistance to other drugs is prevalent. nih.govglobalhealthnow.org

Interactive Data Table: Key Events in the History of Quinine Sulfate

| Year | Event | Significance |

| c. 1630 | First documented use of cinchona bark by the Spanish in Peru. jameslindlibrary.org | Marks the entry of cinchona into Western medicine. |

| 1820 | Pelletier and Caventou isolate quinine from cinchona bark. wikipedia.orgceon.rsmmv.org | Enabled the production of a purified, standardized antimalarial drug. |

| 1861-1865 | Extensive use of quinine during the American Civil War. nih.govcivilwarmed.org | Highlighted the strategic military importance of the drug. |

| 1942 | Japan captures Java, cutting off the main Allied supply of quinine. wikipedia.orgsi.edu | Spurred the development of synthetic antimalarials. |

| 1944 | First chemical synthesis of quinine by Woodward and Doering. wikipedia.org | A landmark in organic chemistry, though not commercially viable. |

| Late 1950s | Emergence of chloroquine-resistant P. falciparum. nih.govcdc.gov | Led to the beginning of quinine's resurgence in malaria treatment. |

Mechanisms of Action and Molecular Interactions

Antimalarial Action Mechanisms

The primary antimalarial activity of quinine (B1679958) sulfate (B86663) is concentrated within the red blood cells, where the parasite undertakes its asexual reproduction. The drug's effectiveness stems from its ability to disrupt critical biochemical processes essential for the parasite's survival.

Interference with Heme Detoxification in Plasmodium Species

A pivotal aspect of quinine's mechanism is its interference with the parasite's method of detoxifying heme, a toxic byproduct of hemoglobin digestion. patsnap.comnih.gov The parasite, residing in the host's red blood cells, consumes hemoglobin as a source of amino acids. patsnap.comnih.gov This process releases large quantities of heme, which, if left unchecked, would be lethal to the parasite due to its ability to generate reactive oxygen species and damage cellular components. patsnap.comijpsjournal.com

To protect itself, the Plasmodium parasite has evolved a detoxification pathway that polymerizes the toxic heme into an inert, crystalline substance called hemozoin. patsnap.comijpsjournal.commesamalaria.org This process of biocrystallization effectively sequesters the heme, rendering it harmless. ijpsjournal.com Quinine and other quinoline (B57606) antimalarials are thought to disrupt this vital process. mesamalaria.orgtoku-e.com It is widely hypothesized that quinine binds to the heme molecules, forming a complex that prevents their incorporation into the growing hemozoin crystal. patsnap.comijpsjournal.commesamalaria.org By inhibiting the enzyme heme polymerase, which is crucial for this conversion, quinine effectively blocks the detoxification pathway. drugbank.commedmastery.combibliotekanauki.pl

The inhibition of hemozoin formation leads to the accumulation of free, cytotoxic heme within the parasite's food vacuole. patsnap.comijpsjournal.commesamalaria.org This buildup of toxic heme is catastrophic for the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death. patsnap.comijpsjournal.comrjptonline.org This accumulation of a toxic substrate is a key element of quinine's schizonticidal activity, meaning it is effective against the blood stages of the parasite. mesamalaria.orgdrugbank.com

Inhibition of Parasitic Macromolecular Synthesis

Beyond its primary action on heme detoxification, quinine sulfate also exhibits inhibitory effects on the synthesis of essential macromolecules within the parasite, further contributing to its antimalarial properties. patsnap.comfda.govpediatriconcall.com While the precise mechanisms are not as fully elucidated as its role in heme detoxification, evidence suggests that quinine can interfere with both nucleic acid and protein synthesis. fda.govpediatriconcall.comwikipedia.org

In vitro studies have indicated that quinine can inhibit the synthesis of nucleic acids in Plasmodium falciparum. fda.govwikipedia.orgfda.gov This interference with the parasite's ability to replicate its DNA and transcribe RNA hinders its growth and proliferation within the host. patsnap.com The exact molecular targets within the nucleic acid synthesis pathways are a subject of ongoing research.

Quinine has also been shown to inhibit protein synthesis in the malaria parasite. fda.govpediatriconcall.comwikipedia.org Proteins are vital for all cellular functions, including enzymatic activity, structural integrity, and replication. By disrupting the parasite's ability to produce these essential molecules, quinine further compromises its viability. patsnap.com The specific components of the parasitic ribosome or translation factors that quinine interacts with are not yet fully understood.

Interactive Data Table: Summary of Quinine Sulfate's Antimalarial Actions

| Mechanism Category | Specific Action | Consequence for the Parasite |

| Heme Detoxification Interference | Inhibition of hemozoin biocrystallization | Prevents the parasite from neutralizing toxic heme. ijpsjournal.commesamalaria.org |

| Accumulation of cytotoxic heme | Leads to oxidative stress and parasite death. ijpsjournal.commesamalaria.orgfda.gov | |

| Macromolecular Synthesis Inhibition | Nucleic Acid Synthesis Inhibition | Impedes parasite replication and growth. patsnap.comijpsjournal.comrjptonline.org |

| Protein Synthesis Inhibition | Disrupts essential cellular functions. patsnap.comijpsjournal.comrjptonline.org |

Non-Antimalarial Mechanisms and Cellular Targets

Beyond its effects on the malaria parasite, quinine sulfate interacts with various targets in the human body, leading to a range of other physiological effects.

Quinine sulfate has been noted for its effects on skeletal muscle. nih.govbibliotekanauki.pl It exerts a direct influence on the muscle membrane and sodium channels. nih.govbibliotekanauki.plbasicmedicalkey.com This action increases the refractory period of the muscle, decreases the excitability of the motor end-plate, and affects the distribution of calcium within the muscle fiber. basicmedicalkey.com These effects on muscle physiology have led to its historical use in certain muscular disorders. nih.govdrugbank.com

Research has indicated that quinine can act as a competitive inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine, serotonin, and histamine. wikipedia.orgfuta.edu.ng By inhibiting MAO, quinine can increase the levels of these biogenic amines in the brain. futa.edu.ng This mechanism is similar to that of some antidepressant medications. wikipedia.org However, this inhibition can also lead to an accumulation of tyramine, which can affect blood pressure. futa.edu.ng

Quinine is a well-known bitter compound that acts as an agonist for several bitter taste receptors (T2Rs). nih.govfrontiersin.org These receptors are not only found on the tongue but are also expressed in the airways, where they play a role in innate immune defense. nih.govfrontiersin.orgmdpi.com Stimulation of T2Rs in airway epithelial cells by quinine triggers a cascade of events, including the production of nitric oxide (NO). nih.govfrontiersin.orgmdpi.com This NO production can have direct bactericidal effects and enhance mucociliary clearance, which is the self-clearing mechanism of the airways. nih.govfrontiersin.org This suggests a potential therapeutic role for quinine in stimulating innate immune defenses in respiratory diseases. nih.govfrontiersin.org

| Mechanism | Target | Effect | References |

| Antimalarial | |||

| Disruption of Glycolysis | Plasmodium falciparum | Inhibition of energy metabolism | pediatriconcall.comwikidoc.orgresearchgate.netfda.govhres.canih.gov |

| Protein Binding | 22 kDa and 36 kDa parasite proteins | Disruption of protein function | nih.govresearchgate.net |

| Food Vacuole Interaction | Heme polymerase in Plasmodium falciparum food vacuole | Inhibition of heme detoxification | drugbank.comekb.egfda.govnih.govresearchgate.net |

| Non-Antimalarial | |||

| Muscle Effects | Muscle membrane and sodium channels | Increased refractory period, decreased excitability | nih.govbibliotekanauki.plbasicmedicalkey.comdrugbank.com |

| MAO Inhibition | Monoamine Oxidase (MAO) | Increased levels of neurotransmitters | wikipedia.orgfuta.edu.ng |

| Airway Immune Defense | Bitter Taste Receptors (T2Rs) | Stimulation of nitric oxide production, enhanced mucociliary clearance | nih.govfrontiersin.orgmdpi.commdpi.com |

Pharmacological and Pharmacodynamic Investigations

Pharmacokinetics (PK)

The study of pharmacokinetics reveals how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion. For quinine (B1679958) sulfate (B86663), these parameters can be significantly influenced by the health status of the individual, particularly in the presence of a malaria infection.

Bioavailability and Absorption Dynamics

Quinine sulfate is readily and almost completely absorbed from the gastrointestinal tract following oral administration. rwandafda.gov.rwtevauk.commedicines.org.uk In healthy adults, the oral bioavailability of quinine is reported to be between 76% and 88%. fda.govresearchgate.net Peak plasma concentrations are typically reached within 1 to 3 hours after ingestion of the sulfate form. rwandafda.gov.rwtevauk.commedicines.org.uk

The presence of food can also influence the absorption dynamics. Administration of quinine sulfate with a high-fat meal has been shown to prolong the Tmax to approximately 4.0 hours, although the Cmax and total 24-hour exposure (AUC0-24h) remain similar to those observed under fasted conditions. fda.govfda.gov

Table 1: Comparative Pharmacokinetic Parameters of a Single Oral Dose of Quinine Sulfate

| Parameter | Healthy Subjects (8.7 mg/kg) | Uncomplicated P. falciparum Malaria Patients (10 mg/kg) |

|---|---|---|

| Tmax (h) | 2.8 ± 0.8 | 5.9 ± 4.7 |

| Cmax (mcg/mL) | 3.2 ± 0.7 | 8.4 |

| AUC0–12 (mcg*h/mL) | 28.0 | 73.0 |

Data sourced from a study involving 23 healthy subjects and 15 patients with uncomplicated malaria. drugs.com

Distribution Characteristics

Following absorption, quinine is distributed throughout the body. Its distribution pattern is characterized by its volume of distribution, binding to plasma proteins, and partitioning into various tissues and fluids.

The apparent volume of distribution (Vd) of quinine is a key pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. In healthy subjects, the mean Vd/F (apparent volume of distribution after oral administration) for quinine sulfate has been reported to range from 2.5 to 7.1 L/kg. fda.govwikidoc.orgfda.gov

A significant finding is the alteration of quinine's Vd in the presence of a malaria infection. The Vd tends to decrease in proportion to the severity of the illness. fda.govwikidoc.orgfda.gov In patients with uncomplicated malaria, the Vd is smaller than in healthy individuals, and it is even more contracted in cases of severe malaria. psu.ac.th This contraction in the volume of distribution is one of the factors contributing to the higher plasma concentrations of quinine observed in malaria patients. ajol.infoasm.org

Quinine is moderately bound to plasma proteins in healthy individuals, with binding percentages ranging from 69% to 92%. fda.govfda.gov The primary binding protein for quinine is alpha-1 acid glycoprotein (B1211001) (AAG). ajol.inforesearchgate.net

During an active malaria infection, there is a notable increase in the plasma concentration of AAG, which is an acute-phase reactant protein. ajol.inforesearcher.life This leads to a corresponding increase in the plasma protein binding of quinine, with bound fractions rising to between 78% and 95%. fda.govfda.gov This increased binding reduces the proportion of free (unbound) drug in the plasma, which is the pharmacologically active fraction. The increased protein binding contributes to the reduced systemic clearance and smaller volume of distribution seen in malaria patients. researcher.life

Quinine penetrates red blood cells (erythrocytes), which are the primary site of the malaria parasite's asexual lifecycle. The concentration of quinine within erythrocytes is typically 30% to 50% of the simultaneous plasma concentration. fda.govwikidoc.orgdrugs.com This partitioning into red blood cells is a crucial aspect of its antimalarial activity, as it allows the drug to reach its target within the infected cells. Studies have shown that the partitioning of quinine into red blood cells is a reversible process. researchgate.net

Quinine is widely distributed to various tissues, including the liver, lungs, kidneys, and spleen. glowm.com However, its penetration into the cerebrospinal fluid (CSF) is relatively poor. In patients with cerebral malaria, CSF concentrations of quinine are only about 2% to 7% of the concurrent plasma concentrations. drugs.comwikidoc.orgdrugs.com Quinine also readily crosses the placenta, with concentrations in placental cord blood being approximately 32% of maternal plasma concentrations. fda.govdrugs.com

Biotransformation Pathways

The transformation of quinine sulfate within the body is a sophisticated process, primarily occurring through hepatic metabolism. This biotransformation is crucial for converting the compound into various metabolites, which influences its activity and subsequent elimination. The liver's enzymatic machinery, particularly the cytochrome P450 system, plays a central role in these metabolic conversions.

Hepatic Metabolism by Cytochrome P450 Enzymes (e.g., CYP3A4)

Quinine sulfate is almost exclusively metabolized in the liver through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system. wikidoc.orgfda.govfda.gov Extensive research, including in vitro studies with human liver microsomes, has identified CYP3A4 as the principal isoenzyme responsible for quinine's metabolism. wikidoc.orgfda.govnih.govmedicines.org.ukdrugbank.com The conversion of quinine to its main metabolite, 3-hydroxyquinine (B22115), is catalyzed predominantly by CYP3A4. nih.govdrugbank.com

Inhibition studies further confirm the central role of CYP3A4. The administration of potent CYP3A4 inhibitors, such as ketoconazole (B1673606) and troleandomycin (B1681591), has been shown to significantly decrease the clearance of quinine. nih.govnih.gov For instance, one study demonstrated that the CYP3A4 inhibitor troleandomycin reduced the apparent oral clearance of quinine by 45% and the formation clearance of its primary metabolite by 81%. nih.govnih.gov

While CYP3A4 is the major contributor, other CYP isoenzymes may also be involved in quinine's metabolism to a lesser extent, depending on experimental conditions. hres.ca These include CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. wikidoc.orgfda.gov However, studies using inhibitors selective for these other enzymes showed little to no effect on the primary metabolic pathway of 3-hydroxylation. drugbank.com

Formation of Metabolites (e.g., 3-hydroxyquinine)

The hepatic biotransformation of quinine results in the formation of several metabolites. wikidoc.org There are four primary metabolites: 3-hydroxyquinine, 2'-quininone, O-desmethylquinine, and 10,11-dihydroxydihydroquinine. wikidoc.orgfda.govfda.gov These primary metabolites can undergo further biotransformation to produce six secondary metabolites. wikidoc.orgfda.gov

The most significant metabolite formed is 3-hydroxyquinine, which is considered the major metabolite and possesses less antimalarial activity than the parent drug. wikidoc.orgfda.govnih.gov In vitro studies have demonstrated that 3-hydroxyquinine has the highest intrinsic clearance among the metabolites in human liver microsomes. nih.gov The formation of 3-hydroxyquinine is a clear indicator of CYP3A4 activity and represents the principal metabolic pathway for quinine. nih.govdrugbank.com

The table below summarizes the intrinsic clearance for the formation of quinine metabolites in human liver microsomes, illustrating the prominence of the 3-hydroxylation pathway.

| Metabolite | Mean Intrinsic Clearance (± S.D.) (μL/min/mg) |

| 3-hydroxyquinine | 11.0 ± 4.6 |

| 2'-quininone | 1.4 ± 0.7 |

| (10R)-11-dihydroxydihydroquinine | 0.5 ± 0.1 |

| (10S)-11-dihydroxydihydroquinine | 1.1 ± 0.2 |

| Data sourced from in vitro studies on human liver microsomes. nih.gov |

Elimination and Clearance

The elimination of quinine sulfate from the body is primarily achieved through hepatic biotransformation, followed by excretion of the parent compound and its metabolites. wikidoc.orgfda.gov

Systemic Clearance Rates

The systemic clearance of quinine varies depending on the physiological state of the individual. In healthy adults, following a single oral dose, the mean plasma clearance has been reported to range from 0.08 to 0.47 L/h/kg, with a median value of 0.17 L/h/kg. wikidoc.orgfda.govfda.govdrugs.com

Malaria infection significantly alters quinine clearance. During the acute phase of an uncomplicated malaria infection, the mean total clearance of quinine is slower, approximately 0.09 L/h/kg. wikidoc.orgfda.govd-nb.info As the patient recovers, the clearance rate increases, approaching 0.16 L/h/kg during the convalescent phase. wikidoc.orgfda.gov In cases of complicated malaria, the clearance rate is even lower, reported at approximately 0.06 L/h/kg. d-nb.info This reduction in clearance during malarial infection leads to higher plasma concentrations of the drug. medicines.org.ukhres.caefda.gov.et

The table below provides a comparison of quinine clearance rates in different populations.

| Population/Condition | Mean Systemic Clearance (L/h/kg) |

| Healthy Subjects | 0.08 - 0.47 (Median: 0.17) wikidoc.orgfda.govdrugs.com |

| Uncomplicated Malaria (Acute) | ~ 0.09 wikidoc.orgfda.govd-nb.info |

| Uncomplicated Malaria (Convalescent) | ~ 0.16 wikidoc.orgfda.gov |

| Complicated Malaria | 0.06 ± 0.04 d-nb.info |

| Elderly Subjects (65-78 years) | 0.06 wikidoc.orgfda.gov |

| Younger Subjects (20-35 years) | 0.08 wikidoc.orgfda.gov |

Renal Excretion of Unchanged Drug and Metabolites

A smaller portion of quinine is eliminated directly by the kidneys. Approximately 20% of a dose is excreted as unchanged drug in the urine. wikidoc.orgfda.govfda.govdrugs.com Some studies report this value to be in the range of less than 5% to 20%. medicines.org.ukhres.caefda.gov.etglowm.com

Renal excretion of quinine is sensitive to urinary pH. wikidoc.orgfda.govfda.gov The drug is reabsorbed when the urine is alkaline, and consequently, its renal excretion is twice as rapid when the urine is acidic. wikidoc.orgfda.govfda.gov Besides the unchanged drug, metabolites are also excreted via the kidneys. nih.gov Studies have shown that glucuronidation is an important pathway, with a significantly higher percentage of the administered dose recovered in the urine after treatment with beta-glucuronidase. nih.gov

Population Pharmacokinetics in Diverse Physiological States

The pharmacokinetic profile of quinine sulfate can be significantly influenced by various physiological and pathological states.

Malaria Infection: As previously noted, malaria infection reduces both the clearance and the apparent volume of distribution of quinine. d-nb.infoefda.gov.etnih.gov This is partly attributed to an increase in plasma α1-acid glycoprotein, which leads to increased protein binding of quinine. wikidoc.org These changes are most pronounced during the acute phase of the illness and tend to normalize during recovery. wikidoc.orgnih.gov

Renal Impairment: Severe chronic renal failure markedly alters quinine's pharmacokinetics. In individuals with severe renal impairment (not on dialysis), the median area under the curve (AUC) was 195% higher and the median maximum concentration (Cmax) was 79% higher compared to healthy controls. wikidoc.org The plasma half-life was prolonged to 26 hours in these subjects, compared to 9.7 hours in controls. wikidoc.org Notably, only negligible amounts of quinine are removed by hemodialysis or hemofiltration. wikidoc.orgfda.govdrugs.com

Elderly Population: Pharmacokinetic studies in elderly subjects (65 to 78 years old) have shown a decrease in the oral clearance of quinine (0.06 L/h/kg) compared to younger subjects (0.08 L/h/kg). wikidoc.orgfda.gov This results in a higher AUC (about 38% higher) and a longer mean elimination half-life (18.4 hours vs. 10.5 hours). wikidoc.orgfda.gov Interestingly, elderly subjects were found to excrete a larger proportion of the dose as unchanged drug in the urine compared to their younger counterparts (16.6% vs. 11.2%). wikidoc.orgfda.gov

Pregnancy: Population pharmacokinetic analyses in pregnant women with uncomplicated malaria have shown that parasitemia and body temperature are significant covariates affecting quinine exposure. msf.org Higher body temperature was associated with a decrease in elimination clearance. msf.org However, the studies did not find a significant influence of gestational age or trimester on the pharmacokinetic properties of quinine. msf.org

Pediatric Population: In children, body weight is a significant covariate that influences both the clearance and volume of distribution of quinine, underscoring the need for weight-based dosing. d-nb.info The pharmacokinetics in children with uncomplicated malaria appear to be similar to those in adults with the same condition. fda.gov However, nutritional status can impact clearance in this population. d-nb.info In children with severe malaria, a population analysis estimated a clearance of 0.05 L/h/kg. asm.org

Pharmacodynamics (PD)

The pharmacodynamic effects of quinine sulfate are primarily related to its action against malarial parasites and its influence on the cardiovascular system.

The efficacy of quinine against Plasmodium falciparum is dependent on both the concentration of the drug and the duration of exposure. nih.gov In vitro studies have shown that the parasite elimination rate is concentration-dependent at lower quinine concentrations. nih.gov However, once a threshold concentration (between 0.65 and 2.6 µmol/L) is reached, the duration of exposure becomes the more critical factor for parasite elimination. nih.gov

Exposure for 48 to 72 hours to concentrations of 1.3 µmol/L or higher can inhibit parasite growth for 6 to 8 days. nih.gov

Prolonging the exposure to 96 hours at concentrations of 0.65 µmol/L or higher results in parasite inhibition for 11 to 17 days. nih.gov

Modeling of clinical data from patients with uncomplicated falciparum malaria in Thailand suggested an average minimum parasiticidal concentration of quinine in plasma of 3.4 µg/ml. nih.gov

Quinine also disrupts the formation of "rosettes," where infected erythrocytes adhere to uninfected ones, a process linked to the severity of malaria. scielo.br Quinine, along with artemisinin, has been shown to be one of the most effective antimalarials at disrupting these rosettes in a dose-dependent manner. scielo.br

Quinine sulfate can exert significant effects on the heart's electrical conduction system, similar to its stereoisomer, quinidine (B1679956), although it is generally less potent. fda.gov These effects are dose-dependent. bmj.comwww.gov.uk

Quinine has a known dose-dependent effect of prolonging the QTc interval on an electrocardiogram (ECG). bmj.comwww.gov.ukdrugoffice.gov.hk This effect is a result of its ability to block several different potassium channels involved in cardiac repolarization. nih.gov

In a study of patients receiving 1200 mg of quinine daily, the QTc interval increased by an average of 22 ± 59 ms. ahajournals.org

The prolongation of the QTc interval is a risk factor for a life-threatening arrhythmia known as Torsades de Pointes (TdP). nih.govnih.gov

Caution is advised when prescribing quinine to patients with pre-existing conditions that predispose them to QT prolongation, such as certain cardiac diseases or electrolyte disturbances. www.gov.ukdrugoffice.gov.hk

In contrast to its stereoisomer quinidine, which has a more pronounced effect on the QT interval, quinine's primary electrophysiological effect in some studies appears to be on the QRS duration, reflecting a delay in ventricular depolarization through the blocking of inward sodium channels. nih.govahajournals.org One study noted that while quinine prolonged the QRS duration, it had very little effect on the JTc interval, which represents the duration of ventricular repolarization. ahajournals.org

Cardiovascular Electrophysiological Effects

Effects on PR and QRS Intervals

Quinine sulfate has been demonstrated to cause a concentration-dependent prolongation of the PR and QRS intervals on an electrocardiogram (ECG). drugs.comadratlas.comnih.gov This effect is a key aspect of its cardiac pharmacodynamics, reflecting its influence on the electrical conduction system of the heart.

A clinical study involving young and elderly subjects who received quinine sulfate for seven days showed a notable increase in both the PR and QRS intervals compared to a placebo. drugs.comnih.govwikidoc.org Specifically, the maximum mean difference in the PR interval from placebo was 14.5 ms, and for the QRS interval, it was 11.5 ms. drugs.comnih.govwikidoc.org These findings highlight quinine's direct impact on atrioventricular and ventricular conduction times.

Patients with pre-existing cardiac conditions are at a higher risk for these effects. This includes individuals with underlying structural heart disease, pre-existing conduction system abnormalities, sick sinus syndrome in the elderly, and atrial fibrillation with a slow ventricular response. drugs.comadratlas.comnih.govdrugs.com Furthermore, patients with myocardial ischemia or those concurrently taking other medications known to prolong the PR or QRS intervals are also more susceptible to the effects of quinine sulfate. drugs.comadratlas.comnih.govdrugs.com

The mechanism behind this is related to quinine's properties as a Class I antiarrhythmic agent, similar to its stereoisomer, quinidine. adratlas.com It decreases the rate of depolarization and conduction within the heart muscle, which manifests as a widening of the QRS complex and prolongation of the PR interval on an ECG. adratlas.com

| ECG Parameter | Maximum Mean Difference from Placebo (ms) | 95% Upper Confidence Bound (ms) | Reference |

|---|---|---|---|

| PR Interval | 14.5 | 18.0 | drugs.comnih.govwikidoc.org |

| QRS Interval | 11.5 | 13.3 | drugs.comnih.govwikidoc.org |

Antiarrhythmic Activity in Animal Models

Quinine sulfate has demonstrated antiarrhythmic properties in various animal models, sharing some characteristics with its more commonly used diastereomer, quinidine. ahajournals.org As a Class IA antiarrhythmic agent, quinine exhibits efficacy against both supraventricular and ventricular arrhythmias. msdvetmanual.com

Studies in canine models have shown that both quinine and quinidine are effective in preventing ventricular tachycardia and fibrillation, particularly in the context of acute ischemia. ahajournals.org In dogs, both isomers were also found to decrease premature ventricular complexes induced by ouabain. ahajournals.org Furthermore, in cats, both quinine and quinidine were shown to increase the ventricular fibrillation threshold. ahajournals.org

Despite these similarities, there are notable differences in their electrophysiological effects. While both drugs prolong conduction time, quinidine has a more significant effect on prolonging the action potential duration and repolarization time in dogs compared to quinine. ahajournals.org In one study using a canine model of inducible ventricular tachycardia, only quinidine was observed to prolong the ventricular tachycardia cycle length, and it showed limited antiarrhythmic efficacy. ahajournals.org

In horses and cattle, quinidine sulfate is considered the drug of choice for converting atrial fibrillation back to a normal sinus rhythm. msdvetmanual.com

| Animal Model | Arrhythmia Model | Effect of Quinine Sulfate | Reference |

|---|---|---|---|

| Dog | Ouabain-induced premature ventricular complexes | Decreased premature ventricular complexes | ahajournals.org |

| Dog | Acute ischemia | Prevention of ventricular tachycardia and fibrillation | ahajournals.org |

| Cat | - | Raised ventricular fibrillation threshold | ahajournals.org |

| Horse/Cattle | Atrial fibrillation | Conversion to normal sinus rhythm | msdvetmanual.com |

Effects on Glucose Homeostasis and Insulin (B600854) Production

Quinine sulfate is a potent stimulant of insulin release from the pancreatic beta cells, which can lead to hypoglycemia. nih.govoup.comresearchgate.net This effect is a significant aspect of its pharmacodynamic profile, particularly in the context of malaria treatment where it can disrupt plasma glucose homeostasis. researchgate.netwho.int

The mechanism underlying this effect involves quinine mimicking the action of glucose on the potassium permeability of the beta-cell membrane. nih.govoup.com This leads to an influx of calcium, which in turn triggers the secretion of insulin. nih.govoup.com In isolated rat islets, quinine has been shown to double basal insulin release and significantly potentiate glucose-induced secretion. oup.com The effect is most pronounced at threshold glucose concentrations and is dependent on the presence of extracellular calcium. oup.com

Clinical studies in pregnant women with malaria demonstrated a statistically significant increase in plasma insulin concentrations and a corresponding fall in plasma glucose levels during quinine treatment. who.int Similarly, in healthy volunteers, quinine infusion in isotonic saline induced a cumulative glycemic decrease of 17.5%, with a maximum drop of 26.5% at 60 minutes. nih.gov

Neurological and Sensory System Effects (e.g., Ototoxicity)

Quinine sulfate is known to have toxic effects on the auditory and vestibular systems, a phenomenon referred to as ototoxicity. nih.govmedscape.comclevelandclinic.org This can result in symptoms such as tinnitus (ringing in the ears), hearing loss, dizziness, and vertigo. nih.govclevelandclinic.org

The mechanisms behind quinine's ototoxicity are not fully understood but are thought to involve damage to both the cochlea (cochleotoxicity) and the vestibular system (vestibulotoxicity). nih.gov Several hypotheses have been proposed, including:

Damage to hair cells: Quinine may directly damage the outer and inner hair cells of the cochlea, which are responsible for sound transduction. nih.govfrontiersin.org

Reduced blood flow: It may cause a reduction in blood flow to the inner ear. nih.gov

Central auditory pathway effects: Quinine can also affect the spiral ganglion and auditory neurons, indicating an impact on the central auditory pathway. nih.gov

In animal models, specifically guinea pigs, quinine has been shown to reduce the amplitudes of auditory brainstem responses. nih.gov Ototoxicity is typically associated with high-frequency sensorineural hearing loss, which can be reversible if the drug is discontinued (B1498344) early. medscape.comvestibular.org

Skeletal Muscle Receptor Interactions

Quinine sulfate has several effects on skeletal muscle, which underlie its use in certain muscular disorders. drugs.comnih.gov It is known to increase the refractory period of the muscle by acting directly on the muscle fiber. drugs.comfda.gov This action diminishes the muscle's response to tetanic stimulation. fda.gov

Additionally, quinine exhibits a curare-like effect by decreasing the excitability of the motor endplate. drugs.comfda.gov This reduces the muscle's response to repetitive nerve stimulation and to acetylcholine (B1216132). drugs.comfda.gov Quinine can also affect the distribution of calcium within the muscle fiber. drugs.comfda.gov

Research has shown that quinine interacts with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. frontiersin.org It can produce a long-lived open-channel block as well as a closed-channel block of these receptors. frontiersin.org This interaction is believed to be a non-competitive antagonism at human muscle nAChRs. frontiersin.org These effects on the motor end-plate are thought to be the basis for its use in managing conditions like nocturnal leg cramps. frontiersin.org

Immunomodulatory Properties (e.g., IFN-α expression, TNF-α inhibition)

Quinine sulfate possesses immunomodulatory properties, influencing the expression and production of key cytokines involved in the immune response.

One of the notable effects is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. nih.govnih.gov In studies using human alveolar macrophages, quinine was found to inhibit the release of TNF-α in a dose-dependent manner. nih.gov This inhibition occurs at the level of gene transcription, as quinine remarkably inhibits the expression of TNF-α mRNA. nih.gov This property is significant as TNF-α is a key cytokine in inflammatory responses. nih.govnih.gov

Furthermore, quinine has been shown to enhance the synthesis of Interferon-alpha (IFN-α). nih.govresearchgate.net The proposed mechanism involves increasing the expression of RIG-I (Retinoic acid-Inducible Gene I), which in turn promotes the IFN-I signaling pathway. nih.govresearchgate.net IFN-α is a crucial cytokine in the antiviral response. nih.govresearchgate.net

Pharmacokinetic-Pharmacodynamic Relationships and Clinical Response

The clinical response to quinine sulfate is closely linked to its pharmacokinetic profile, particularly the plasma concentrations achieved during treatment. Studies in patients with uncomplicated falciparum malaria have provided insights into this relationship.

The therapeutic response to quinine varies depending on factors such as age, pregnancy, immunity, and the severity of the disease. nih.gov As patients recover from malaria, changes in the drug's distribution and clearance lead to a fall in plasma concentrations. nih.gov Therefore, maintaining plasma concentrations above the level that inhibits parasite multiplication is crucial for eradicating the infection. nih.gov

Modeling of these data suggested an average minimum parasiticidal concentration of quinine in plasma of 3.4 μg/ml and a minimum inhibitory concentration (MIC) of 0.7 μg/ml for uncomplicated falciparum malaria in Thailand. nih.govresearchgate.net To ensure a cure, the plasma concentration needs to exceed the minimum parasiticidal concentration for more than six days, which corresponds to four asexual parasite cycles. nih.govresearchgate.net

| Pharmacokinetic Parameter | Finding | Clinical Implication | Reference |

|---|---|---|---|

| AUC3-7 | <20 μg·day/ml | 5.3-fold increased risk of recrudescence | nih.govnih.govresearchgate.net |

| Minimum Parasiticidal Concentration (MPC) | 3.4 μg/ml (average) | Concentration needed to kill parasites | nih.govresearchgate.net |

| Minimum Inhibitory Concentration (MIC) | 0.7 μg/ml | Concentration needed to inhibit parasite growth | nih.govresearchgate.net |

Antimalarial Resistance Mechanisms and Management Strategies

Evolution and Epidemiology of Quinine (B1679958) Resistance

The history of quinine resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a stark example of evolution under drug pressure. The first documented instances of clinical resistance to quinine emerged as early as 1910 in Brazil. parasite-journal.orgcdc.gov For many years, such resistance was considered a minor issue. However, with the widespread use of quinine, especially following the emergence of resistance to other antimalarials like chloroquine (B1663885), the selection and spread of quinine-resistant parasites have become a significant public health concern. parasite-journal.orgcdc.gov

The evolution of quinine resistance is understood to be a multifactorial process, where resistance is not conferred by a single mutation but rather by the accumulation of genetic polymorphisms across multiple genes. asm.orgnih.gov This polygenic nature explains the continuous spectrum of quinine susceptibility observed in parasite populations globally. The epidemiology of this resistance is marked by its geographical patchiness, with high-level resistance concentrated in specific regions, largely driven by local drug pressure and human migration patterns that facilitate the spread of resistant strains. cdc.govnih.gov

Geographical Distribution of Resistant Strains

Quinine resistance in P. falciparum shows considerable geographical variation. The epicenters of high-grade resistance have historically been in Southeast Asia and South America. parasite-journal.orgnih.gov In contrast, parasites in many parts of Africa have generally remained more susceptible to quinine, although this landscape is gradually changing with reports of decreasing sensitivity. nih.govnih.gov

| Region | Country/Area | Reported Resistance Observations |

|---|---|---|

| Southeast Asia | Thai-Cambodian Border | High prevalence of multidrug resistance, including high-grade quinine resistance. parasite-journal.org |

| Southeast Asia | China-Myanmar Border | Over 50% of P. falciparum isolates showed reduced in vitro sensitivity to quinine. nih.gov |

| South America | Brazilian Amazon | Reduced susceptibility observed, with quinine IC50 values ranging from 48-280 nM in one study. researchgate.net |

| South America | French Guiana | In vitro resistance documented with IC50 values exceeding 500 nmol/L. psu.edu |

| Africa | Dakar, Senegal | 11.7% of isolates exceeded the reduced susceptibility threshold (IC50 > 611 nM). nih.gov |

| Africa | Western Kenya | Significant association between local parasite genotypes and reduced quinine susceptibility in vitro. asm.orgnih.gov |

Molecular and Genetic Basis of Resistance in Plasmodium falciparum

The molecular underpinnings of quinine resistance are complex and involve a suite of genes, primarily those encoding transporter proteins located on the parasite's digestive vacuole membrane. These genetic alterations are thought to interfere with the drug's accumulation at its site of action.

Role of pfmdr1 Gene Polymorphisms and Copy Number Variations

The P. falciparum multidrug resistance gene 1 (pfmdr1) encodes a P-glycoprotein homologue (Pgh1) and is a key modulator of susceptibility to multiple antimalarial drugs, including quinine.

Polymorphisms : Several single nucleotide polymorphisms (SNPs) in pfmdr1 have been linked to altered quinine responses. In a study from western Kenya, the Y184F mutation was significantly associated with reduced quinine susceptibility. nih.gov The N86Y mutation has a more complex role; while sometimes associated with increased sensitivity to quinine, it often appears in combination with other mutations, making its individual contribution difficult to parse. nih.govd-nb.info In the Kenyan study, parasites resistant to quinine were highly likely to carry the mutant alleles Pfmdr1-86Y and Pfmdr1-184F. asm.org

Copy Number Variations (CNV) : An increase in the number of pfmdr1 gene copies is a well-established marker for mefloquine (B1676156) resistance. biotools.euresearchgate.net This amplification can also confer cross-resistance to quinine. wilddata.cn Genetic disruption of one of two pfmdr1 copies in a drug-resistant parasite line led to increased susceptibility to not only mefloquine but also quinine, halofantrine, and artemisinin. wilddata.cn

| Genetic Marker | Observed Effect on Quinine Susceptibility | Supporting Evidence |

|---|---|---|

| Polymorphism (N86Y) | Associated with reduced susceptibility in combination with other mutations. | 82% of quinine-resistant isolates in a Kenyan study carried the 86Y allele. asm.org |

| Polymorphism (Y184F) | Significantly associated with reduced quinine susceptibility. | Median IC50 for mutant (184F) was ~15-fold higher than wild-type in Kenyan isolates. nih.gov |

| Increased Copy Number | Associated with reduced susceptibility (cross-resistance from mefloquine). | Knockdown of pfmdr1 copy number increased quinine sensitivity. wilddata.cn Increased copy number is linked to higher mefloquine and quinine IC50s. d-nb.info |

Involvement of pfcrt Gene Mutations

The P. falciparum chloroquine resistance transporter (pfcrt) gene is the primary determinant of chloroquine resistance. However, mutations within this gene, particularly at codon 76 (K76T), also play a role in modulating the parasite's response to quinine. asm.org While its effect can vary depending on the parasite's genetic background, transfection studies have shown that the K76T mutation can contribute to quinine resistance. asm.org In field isolates from western Kenya, a significant association was found between the K76T mutation and reduced quinine susceptibility; the median IC50 for parasites with the mutant T76 allele was approximately 9-fold higher than for those with the wild-type K76 allele. nih.gov Conversely, some studies have not found a direct correlation, suggesting the influence of pfcrt is heavily dependent on interactions with other resistance-conferring genes. asm.orgnih.gov

Influence of pfnhe Gene Polymorphisms (e.g., DNNND repeats)

The P. falciparum Na+/H+ exchanger gene (pfnhe-1), located on chromosome 13, has been implicated in modulating quinine susceptibility. Polymorphisms in a specific microsatellite region of this gene, ms4760, which contains variable numbers of "DNNND" amino acid repeats, are of particular interest. Several studies have demonstrated a correlation between an increased number of these repeats and reduced in vitro sensitivity to quinine. asm.orgnih.govresearchgate.net

In Kenyan parasite isolates, the presence of two DNNND repeats was associated with significantly reduced quinine susceptibility compared to those with one repeat. nih.gov A separate study from the same region found that parasites with three DNNND repeats had significantly higher quinine IC50 values than those with one or two repeats. asm.orgnih.gov This suggests that the number of these repeats can serve as a molecular marker for reduced quinine sensitivity, especially when considered alongside mutations in pfmdr1 and pfcrt. nih.gov

| Number of ms4760 DNNND Repeats | Association with Quinine IC50 | Study Finding |

|---|---|---|

| 1 Repeat | Associated with higher quinine sensitivity (lower IC50). | Median IC50 of 60 nM in one Kenyan study. nih.gov |

| 2 Repeats | Associated with reduced quinine sensitivity (higher IC50). | Median IC50 of 227 nM in the same Kenyan study. nih.gov |

| 3 Repeats | Associated with significantly reduced quinine sensitivity (higher IC50). | Significantly higher IC50 values compared to 1 or 2 repeats (P < 0.05). asm.org |

Implications of P-glycoprotein Homologues

P-glycoprotein homologues are a class of ATP-binding cassette (ABC) transporters. In P. falciparum, the best-characterized of these is Pgh1, the protein product of the pfmdr1 gene, which is located on the membrane of the parasite's acidic digestive vacuole. nih.goveurekaselect.com These transporters function as efflux pumps, and their role in drug resistance is analogous to that of P-glycoproteins in multidrug-resistant cancer cells. nih.gov

It is hypothesized that Pgh1 contributes to quinine resistance by actively transporting the drug out of the digestive vacuole, its primary site of action, thereby reducing the intracellular drug concentration. eurekaselect.comresearcher.life Functional expression studies have demonstrated that Pgh1 can transport quinine, and that polymorphisms within the protein alter its substrate specificity. researcher.life This transport mechanism provides a direct biochemical explanation for how overexpression (due to gene amplification) or specific mutations in pfmdr1 can lead to reduced efficacy of quinine and other quinoline (B57606) antimalarials. wilddata.cnresearcher.life

Drug Accumulation and Efflux Mechanisms in Resistance

The development of resistance to quinine sulfate (B86663) in Plasmodium falciparum is significantly influenced by mechanisms that alter the concentration of the drug within the parasite. parasite-journal.org A primary factor in this process is the reduced accumulation of quinine within the parasite's digestive vacuole (DV), the main site of its antimalarial action. nih.govnih.gov This reduction is largely attributed to enhanced drug efflux, a process where the drug is actively pumped out of its target site. nih.govtulane.edu

Several transport proteins located on the DV membrane are implicated in this process. A key protein is the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov Mutations in the pfcrt gene can produce variant forms of the transporter protein that gain the ability to efflux quinoline-based drugs, including quinine, out of the acidic DV. nih.govplos.org This efflux prevents the drug from reaching the high concentrations needed to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. nih.govpatsnap.com Studies using Xenopus oocytes and Dictyostelium discoideum as expression systems have provided direct evidence that mutated PfCRT isoforms actively transport quinine. plos.org

Research suggests that quinine accumulation is a complex process involving not only passive diffusion and pH-dependent trapping but also a carrier-mediated import system. nih.gov In parasites with reduced susceptibility to quinine, this import system appears to be weakened, contributing to lower intracellular drug levels. nih.gov

Another transporter, the P. falciparum multidrug resistance protein 1 (PfMDR1), a homologue of P-glycoprotein, has also been investigated for its role in quinoline resistance. nih.govnih.gov While mutations in PfMDR1 can affect susceptibility to some quinoline antimalarials like mefloquine and halofantrine, its specific role in quinine efflux is less clear, with some studies finding that the investigated polymorphisms did not significantly affect quinine accumulation. nih.govnih.gov

Therefore, resistance to quinine is multifactorial, with polymorphisms in the PfCRT transporter being a causatively linked factor for increased drug efflux from the digestive vacuole, thereby reducing the drug's access to its target. nih.govplos.org

Cross-Resistance Profiles with Other Quinoline Antimalarials

Cross-resistance, where a parasite resistant to one drug is also resistant to other drugs with similar chemical structures or mechanisms of action, is a significant concern with quinoline antimalarials. parasite-journal.orgnih.gov Quinine sulfate belongs to the quinoline class, which also includes chloroquine, mefloquine, and amodiaquine. nih.govnih.govmdpi.com These drugs are generally thought to share a common mechanism of action: interfering with heme polymerization in the parasite's digestive vacuole. nih.govdrugbank.com

This shared mechanism provides a basis for cross-resistance. For instance, mutations in the pfcrt gene that confer resistance to chloroquine by enabling drug efflux can also reduce susceptibility to quinine. nih.govplos.org Similarly, strains of P. falciparum that are highly resistant to mefloquine have demonstrated cross-resistance to other quinoline compounds, such as certain 4-quinolinecarbinolamines. asm.org Halofantrine is another quinoline that can display cross-resistance with mefloquine. asm.org

However, the pattern of cross-resistance is not always predictable. A study assessing the in vitro activity of pyronaridine (B1678541), another antimalarial, found an absence of cross-resistance with quinolines like chloroquine and mefloquine. researchgate.netmmv.org The efficacy of pyronaridine was found to be unrelated to the genetic mutations in transport protein genes like pfcrt and pfmdr1, which are known to be involved in resistance to other quinolines. researchgate.netmmv.org This suggests that while the potential for cross-resistance among quinolines is high due to shared targets and resistance mechanisms, other factors can influence these profiles.

Research into Strategies to Counter Resistance

Despite the emergence of resistance, quinine sulfate has retained a crucial role in the treatment of multidrug-resistant (MDR) Plasmodium falciparum malaria, particularly in regions where resistance to other first-line therapies is common. oup.comfda.gov Strains of P. falciparum that are clinically resistant to quinine have been reported, but the drug often remains effective where others, like chloroquine, have failed. fda.gov

Historically, even as resistance patterns shifted, quinine demonstrated continued utility. A study conducted between 1981 and 1992 in Thailand, an area known for MDR malaria, concluded that quinine remained an effective treatment for severe falciparum malaria, although signs of declining therapeutic response were beginning to appear. oup.com More recent research from Thailand has reinforced this, showing that a seven-day course of quinine monotherapy had an 87% cure rate against MDR P. falciparum. nih.govjwatch.org

The efficacy of quinine can vary geographically. In parts of Africa, for example, the in-vitro sensitivity of P. falciparum to quinine has remained high, and the standard seven-day treatment course has maintained good clinical efficacy despite the drug's long history of use. itg.be This sustained efficacy in certain regions highlights its importance as a therapeutic option against malaria strains that have developed resistance to multiple other agents. drugbank.comescholarship.org

The primary rationales for using quinine sulfate as part of a combination therapy are to enhance treatment efficacy and to delay or prevent the development of further drug resistance. nih.govwho.int The World Health Organization (WHO) has identified combination therapy as a key strategy for malaria control. who.int Using quinine as a monotherapy, especially for the standard seven-day course, is now often considered an inappropriate public health policy due to the risk of poor patient adherence. itg.bewho.int Incomplete treatment courses can lead to sub-therapeutic drug levels, which facilitates the selection of drug-resistant parasites. itg.be

Clinical research provides strong evidence supporting this rationale. In a study conducted in Thailand on patients with multidrug-resistant falciparum malaria, combination therapy was significantly more effective than quinine alone. nih.gov While quinine monotherapy achieved an 87% cure rate, combining it with tetracycline (B611298) or clindamycin (B1669177) pushed the cure rates to 98% and 100%, respectively. nih.govjwatch.org These combinations also led to faster clearance of fever. nih.govjwatch.org

Table 1: Comparative Efficacy of Quinine Monotherapy vs. Combination Therapy for Multidrug-Resistant P. falciparum Malaria

| Treatment Regimen (7-day course) | Number of Patients | 28-Day Cure Rate |

| Quinine Alone | 68 | 87% |

| Quinine + Tetracycline | 68 | 98% |

| Quinine + Clindamycin | 68 | 100% |

Data sourced from a study on adult patients in Thailand with multidrug-resistant P. falciparum malaria. nih.govjwatch.org

Combining quinine with a second drug, particularly an antibiotic with antimalarial properties like a tetracycline or clindamycin, is a recommended strategy to improve treatment outcomes. escholarship.orgwho.int This approach is especially vital in areas with high levels of resistance, ensuring a more robust and effective treatment that also serves to protect the longevity of quinine as a viable antimalarial agent. nih.govitg.be

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Historical Milestones in Quinine (B1679958) Synthesis

The isolation of quinine from Cinchona bark was first achieved by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1817 or 1820, marking a crucial step in providing a pure compound for malaria treatment and enabling more accurate dosage regimes. wikipedia.orgnih.govallfordrugs.com Early attempts at its synthesis, such as Sir William Henry Perkin's endeavor in 1856, though unsuccessful in producing quinine, serendipitously led to the discovery of mauveine, laying the groundwork for the synthetic dye industry. nih.govwikidata.org

A significant breakthrough in the formal total synthesis of quinine came in 1918 when Paul Rabe and Karl Kindler reported its synthesis from quinotoxine. nih.govwikidata.orgciteab.com This work was later built upon by Robert Burns Woodward and William Doering, who announced their formal total synthesis of quinine in 1944. wikipedia.orgnih.govnih.govwikidata.orgciteab.comwikidata.orgfishersci.iemims.comnih.gov Their synthesis involved converting 8-hydroxyisoquinoline to (±)-homomeroquinene, which was then transformed into (±)-quinotoxine, followed by optical resolution to yield d-quinotoxine. wikidata.org Rabe's 1918 method was then used to convert d-quinotoxine into quinine via a three-step sequence involving oxidation with sodium hypobromite (B1234621) to N-bromoquinotoxine, base-mediated cyclization to quininone, and aluminum powder reduction to quinine and quinidine (B1679956). citeab.comnih.gov While initially met with acclaim, the lack of detailed experimental procedures in Rabe's original publication led to controversy regarding the reproducibility of the final steps. nih.govwikidata.orgwikidata.org This dispute was ultimately resolved in 2007 when Robert Williams and coworkers successfully repeated Rabe's proposed conversion, experimentally verifying the formal total synthesis claimed by Woodward and Doering. nih.govciteab.comnih.gov

The first stereoselective total synthesis of quinine was achieved by Gilbert Stork and his team in 2001, a monumental feat in organic synthesis. nih.govnih.govfishersci.ienih.govwikidata.org Subsequent contributions to quinine synthesis have been made by other researchers, including Jacobsen (2004) and Kobayashi (2004), further advancing stereocontrol and atom economy. wikidata.org More recently, in 2022, a research team from Tohoku University achieved an efficient enantioselective total synthesis of (-)-quinine using an organocatalyst-mediated reaction, described as the shortest-pot synthesis to date, which also involved one-pot reactions to improve efficiency and reduce waste. mims.comwikipedia.org

Synthetic Methodologies for Quinoline (B57606) Core Structures and Derivatives

The quinoline core, a bicyclic heterocyclic compound comprising a benzene (B151609) ring fused with a pyridine (B92270) moiety, is a highly significant scaffold in medicinal chemistry due to its widespread presence in natural products and its diverse biological activities. researchgate.netfishersci.cawikipedia.orgnih.govnih.govmycocentral.euguidetopharmacology.orglndb.lv The synthesis of quinoline and its derivatives has been a continuous area of research, evolving from classical methods to innovative, highly efficient strategies.

Classical synthetic approaches to quinoline derivatives often involve condensation reactions, such as the Skraup synthesis and Doebner-von Miller reaction, where aniline (B41778) derivatives react with carbonyl compounds (ketones or aldehydes) to form the quinoline ring system. fishersci.camycocentral.eu

Recent advancements in synthetic methodologies for quinoline core structures and their derivatives emphasize efficiency, selectivity, and sustainability. These include:

Catalytic C-H Bond Activation: Strategies utilizing transition metals like rhodium (Rh), ruthenium (Ru), cobalt (Co), and copper (Cu) have enabled direct functionalization of C-H bonds, providing efficient routes to substituted quinolines. mycocentral.euuni.lu

Oxidative Annulation Techniques: These methods facilitate the construction of quinoline scaffolds through cascade reactions, often under mild conditions. uni.lu

One-Pot Reactions: To enhance synthetic efficiency and minimize waste, one-pot reaction sequences are increasingly employed, allowing multiple steps to occur in a single vessel. mims.comwikipedia.orgguidetopharmacology.orguni.lu

Novel Catalytic Systems: The development of new catalysts, including organocatalysts, and the use of alternative reaction media and physical conditions (e.g., ultrasound-promoted, microwave-assisted, and photocatalytic reactions) have simplified the synthesis of complex quinoline derivatives. mims.comwikipedia.orgguidetopharmacology.orgauctoresonline.org

For quinine derivatives specifically, functionalization often focuses on the quinoline moiety and the terminal alkene group. The Heck reaction, for instance, has been successfully applied to synthesize various Cinchona alkaloid derivatives, including those of quinine, by coupling quinine with aryl bromides. guidetoimmunopharmacology.org Modifications involving the conversion of the 9-(R)-hydroxy group to a 9-(S)-azide, followed by copper(I)-catalyzed Huisgen cycloaddition (click chemistry), have been explored to create novel quinine-based ionic liquids with enhanced biological activities. guidetopharmacology.orgnih.gov

Structure-Activity Relationship (SAR) of Quinine Derivatives in Antimalarial Efficacy

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of quinine and its derivatives contribute to their antimalarial efficacy, guiding the rational design of new therapeutic agents. researchgate.netwikipedia.orgfishersci.canih.govuni.luguidetopharmacology.org

The quinoline template is recognized as an indispensable pharmacophore, a core structural motif essential for the biological activity of numerous drugs, particularly antimalarials. researchgate.netfishersci.canih.govnih.govlndb.lvwikipedia.orgfishersci.cauni.lufishersci.atfishersci.se Quinine itself, along with other prominent antimalarial drugs like chloroquine (B1663885), mefloquine (B1676156), and primaquine (B1584692), features the quinoline ring system as a central component. fishersci.iewikipedia.orgresearchgate.netwikipedia.orgfishersci.atuni.lu These quinoline-based antimalarials typically exert their effects by interfering with the parasite's heme metabolism within the acidic food vacuole of Plasmodium species, preventing the detoxification of toxic heme into hemozoin. wikipedia.orgwikipedia.orgfishersci.cafishersci.se The quinoline motif's ability to accumulate in the parasite's acidic food vacuoles and disrupt heme detoxification is a key aspect of its efficacy, even against chloroquine-resistant strains. fishersci.ca

SAR studies of quinine and its derivatives have identified several key structural features influencing antimalarial activity:

Secondary Alcohol at C9: The hydroxyl group at the C9 position is generally considered necessary for antimalarial activity. Modifications such as oxidation or esterification of this secondary alcohol typically lead to a reduction in efficacy. researchgate.netguidetoimmunopharmacology.orgwikipedia.org

Stereochemistry at C8 and C9: The stereochemical configuration at the C8 and C9 positions is critical. Erythro configurations at these positions in quinine analogs are often more active than their threo isomers, though this is not universally true for all derivatives. wikipedia.org Quinine itself possesses five stereogenic centers, contributing to its complex stereochemistry and the challenge of its synthesis. allfordrugs.comnih.gov

Methoxy (B1213986) Group at C6': In quinine, the methoxy group at the C6' position of the quinoline ring is not essential for antimalarial activity. Interestingly, replacing this methoxy group with a halogen, such as chloro, can enhance the antimalarial efficacy. researchgate.net

Substitutions on the Quinoline Ring:

Halogen substitution at the C8 position has been shown to increase antimalarial efficacy. researchgate.net

Placing a phenyl group at the C2 position can also increase activity. researchgate.net

In other quinoline derivatives, the presence of electron-donating groups (e.g., OCH3) at position-2 can enhance activity, while electron-withdrawing groups (e.g., Cl) can lead to a loss of activity. researchgate.net

The 7-halosubstituted compounds are often the most active in the 4-aminoquinoline (B48711) series, while disubstitution on the quinoline nucleus or changes in the halogen can lower activity. wikipedia.org

Aminoalkyl Side Chain: The aminoalkyl side chain, particularly in 4-aminoquinolines like chloroquine, is accountable for strong antiplasmodial activity. The length of this side chain can influence activity, especially against chloroquine-resistant strains. wikipedia.org The inter-nitrogen separation (distance between the quinoline nitrogen and the alkylamino nitrogen) is also important for drug-heme binding. wikipedia.org

Terminal Alkene: The terminal alkene group on the quinuclidine (B89598) part of quinine offers an alternative point for functionalization, and modifications involving this group have been explored. guidetoimmunopharmacology.org

Despite nearly 400 years of use, quinine has maintained relatively low levels of parasite resistance compared to newer antimalarials, which often encounter resistance within a few years. This suggests that quinine's natural structure might be "privileged," making it difficult for the parasite to circumvent its mechanism of action. guidetoimmunopharmacology.org

Table 1: Summary of Key Structure-Activity Relationships in Quinine Derivatives for Antimalarial Efficacy

| Structural Feature | Modification/Substitution | Effect on Antimalarial Activity | Reference |

| C9 Hydroxyl Group | Oxidation/Esterification | Reduces activity; necessary for activity | researchgate.netguidetoimmunopharmacology.orgwikipedia.org |

| C8 & C9 Chirality | Erythro configuration | Generally more active than threo isomers | wikipedia.org |

| C6' Methoxy Group | Replacement with Halogen (e.g., Cl) | Enhances activity; not essential | researchgate.net |

| C8 Position | Halogen substitution | Increases efficacy | researchgate.net |

| C2 Position | Phenyl group | Increases activity | researchgate.net |

| Aminoalkyl Side Chain | Length variation | Influences activity, especially against resistant strains | wikipedia.org |